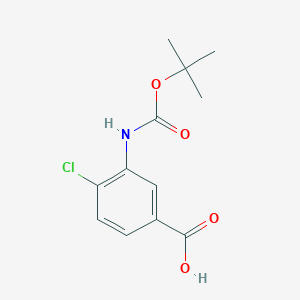

3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

Vue d'ensemble

Description

3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a chlorine atom on the benzene ring. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for temporary protection of amines.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at ambient temperature . The chlorination of the benzene ring can be achieved using reagents like thionyl chloride or sulfuryl chloride under controlled conditions .

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. The reagents and solvents are typically handled in a closed system to minimize exposure and ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.

Major Products Formed

Applications De Recherche Scientifique

Peptide Synthesis

The compound is widely used in peptide synthesis due to its Boc protection, which allows for the formation of peptide bonds without premature deprotection. This characteristic is crucial for generating complex peptides that may exhibit biological activity.

Medicinal Chemistry

Research indicates that derivatives of benzoic acid, including this compound, can exhibit significant biological activities such as antimicrobial and anticancer effects. The chlorine substituent may enhance lipophilicity, potentially improving bioavailability and interaction with biological targets .

Bioconjugation

In bioconjugation techniques, this compound facilitates the attachment of biomolecules to various surfaces or other molecules, which is essential for developing targeted therapies and diagnostic tools.

Material Science

The compound is also utilized in synthesizing functional materials, such as polymers and coatings, where specific functional groups are required to impart desired properties .

The biological activity of this compound is primarily linked to its role in peptide synthesis and medicinal chemistry. It has been shown to facilitate various biochemical interactions:

Peptide Synthesis : The compound serves as a building block in peptide synthesis due to its ability to protect amino functionality during coupling reactions.

Medicinal Chemistry : Research has indicated that derivatives can exhibit significant biological activities such as antimicrobial and anticancer effects. The chlorine substituent may enhance interactions with biological targets .

Case Study: Antitumor Activity

A study investigating chlorinated benzoic acids demonstrated their capability to inhibit tumor growth in vitro by disrupting cellular signaling pathways involved in proliferation and survival. This highlights the importance of chlorine substitution in enhancing biological activity .

Mécanisme D'action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid primarily involves its role as a protecting group. The Boc group stabilizes the amino functionality, preventing unwanted reactions during synthetic procedures. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the specific application .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-((tert-Butoxycarbonyl)amino)benzoic acid: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

4-((tert-Butoxycarbonyl)amino)benzoic acid: Similar structure but with the Boc group at a different position, affecting its reactivity and steric properties.

Uniqueness

3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid is unique due to the presence of both the Boc protecting group and the chlorine substituent. This combination allows for selective reactions and functional group transformations that are not possible with other Boc-protected compounds .

Activité Biologique

3-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid (CAS No. 160450-12-4) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a chlorobenzoic acid moiety with a tert-butoxycarbonyl (Boc) protected amine. This structural arrangement is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes, binding to their active sites and preventing substrate access. This mechanism is crucial in modulating metabolic pathways and cellular functions.

- Cellular Uptake : The amine group enhances cellular uptake, allowing the compound to penetrate cell membranes more efficiently. This property is particularly important for its potential therapeutic applications .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens, making it a candidate for antibiotic development.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell survival and proliferation. For instance, it has shown potential in targeting specific kinases involved in tumor growth .

Research Applications

The compound's unique properties make it valuable in several research domains:

- Medicinal Chemistry : It serves as an intermediate in the synthesis of novel pharmaceuticals aimed at treating infections and cancer.

- Biological Studies : It is utilized in studies examining enzyme kinetics and cellular responses to drug treatment.

- Industrial Applications : The compound is also explored for use in agrochemicals due to its biological activity against plant pathogens.

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-4-chlorobenzoic acid | Amino group without Boc protection | Antimicrobial, anticancer |

| 3-Amino-4-hydroxybenzoic acid | Hydroxy group instead of chloro | Antioxidant, anticancer |

| 3-Amino-4-methylbenzoic acid | Methyl group instead of chloro | Moderate antimicrobial activity |

This table highlights how variations in functional groups can significantly alter the biological properties of similar compounds.

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 15 μM, indicating its potential as an anticancer agent .

- Antimicrobial Testing : In vitro assays showed that the compound effectively inhibited the growth of Gram-positive bacteria, which are often resistant to conventional antibiotics, suggesting a promising avenue for further development.

Propriétés

IUPAC Name |

4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-6-7(10(15)16)4-5-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVJRTBBSXWWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590513 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160450-12-4 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.